N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
Description
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a fluorobenzyl group attached to a butanamide backbone, with a pyrrole ring as a substituent
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-7-5-13(6-8-14)12-17-15(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHJCWVRICOUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 4-fluorobenzyl intermediate.
Coupling with Pyrrole: The 4-fluorobenzyl intermediate is then coupled with pyrrole under basic conditions to form the N-(4-fluorobenzyl)pyrrole intermediate.
Amidation Reaction: The N-(4-fluorobenzyl)pyrrole intermediate is reacted with butanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and pyrrole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
- N-(4-methylbenzyl)-4-(1H-pyrrol-1-yl)butanamide
- N-(4-bromobenzyl)-4-(1H-pyrrol-1-yl)butanamide
Uniqueness
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrrole moiety linked to a butanamide backbone and a 4-fluorobenzyl substituent. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.
Research indicates that this compound may act through several mechanisms:
- TRPV4 Modulation : The compound has been shown to interact with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in calcium signaling and inflammatory responses. Selective TRPV4 antagonists have demonstrated potential in treating pulmonary edema, suggesting that this compound's modulation of TRPV4 could be beneficial in similar contexts .
- Anti-inflammatory Activity : In vitro studies have indicated that derivatives of compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role for this compound in managing inflammatory conditions .
Table 1: Biological Activity Summary
Case Study 1: TRPV4 Antagonism
In a study investigating the TRPV4 channel, this compound exhibited significant antagonistic properties with an IC50 value of 5.30 μM. This suggests its potential use in treating conditions associated with TRPV4 overactivity, such as pulmonary edema and chronic pain syndromes .
Case Study 2: Anti-inflammatory Effects
Another study focused on compounds with similar structures demonstrated that certain derivatives significantly reduced mRNA expression levels of IL-6 and TNF-α in vitro. These findings highlight the anti-inflammatory potential of this compound, which may provide therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the benzyl and pyrrole moieties significantly affect the biological activity of the compound. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups improve TRPV4 antagonism and anti-inflammatory activity.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Modification | Effect on Activity |
|---|---|---|
| Fluoro Group | Present | Increased potency |
| Alkyl Chain Length | Extended | Enhanced lipophilicity |
| Aromatic Substituents | Varied | Altered binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
